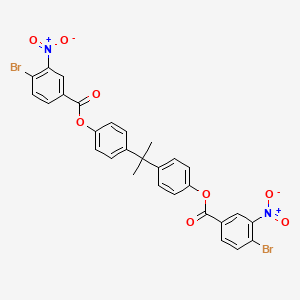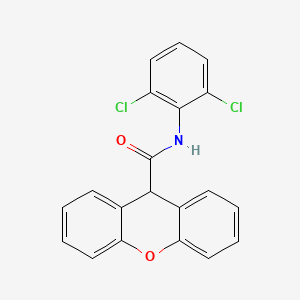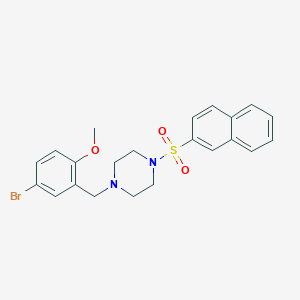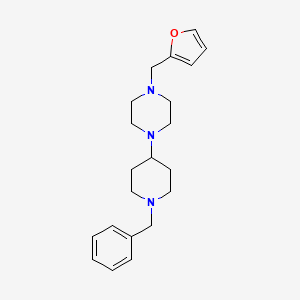
Propane-2,2-diyldibenzene-4,1-diyl bis(4-bromo-3-nitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a benzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps:
Bromination: The bromine atoms are introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The formation of the ester linkage is carried out by reacting the bromonitrobenzoic acid with an appropriate alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amino groups under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Aminobenzoates: Formed from the reduction of nitro groups.
Substituted Benzoates: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with specific molecular targets. The nitro and bromine groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The ester linkage allows for the compound to be hydrolyzed under physiological conditions, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-nitrobenzoic acid: Shares the bromonitrobenzoic structure but lacks the ester linkage.
4-(1-{4-[(4-Bromo-3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
4-(1-{4-[(4-BROMO-3-NITROBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 4-BROMO-3-NITROBENZOATE is unique due to its combination of bromine and nitro groups with an ester linkage, providing a versatile platform for chemical modifications and diverse applications in various fields.
Eigenschaften
Molekularformel |
C29H20Br2N2O8 |
|---|---|
Molekulargewicht |
684.3 g/mol |
IUPAC-Name |
[4-[2-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C29H20Br2N2O8/c1-29(2,19-5-9-21(10-6-19)40-27(34)17-3-13-23(30)25(15-17)32(36)37)20-7-11-22(12-8-20)41-28(35)18-4-14-24(31)26(16-18)33(38)39/h3-16H,1-2H3 |
InChI-Schlüssel |
UAGPQWZIDUXYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B10889894.png)
![2-(4-{(E)-[2-(3-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10889898.png)
![1-[(3-Nitrophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10889903.png)
![4-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10889904.png)
![3-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10889907.png)
![N-tert-butyl-2-[(4-tert-butylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B10889908.png)

methanone](/img/structure/B10889917.png)
![1-(4-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889918.png)
![1-(4-Methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889925.png)



![6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B10889975.png)
